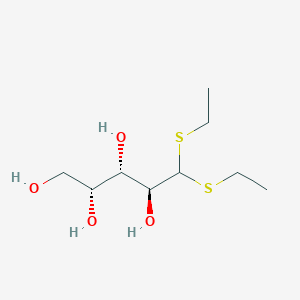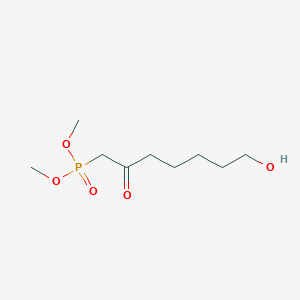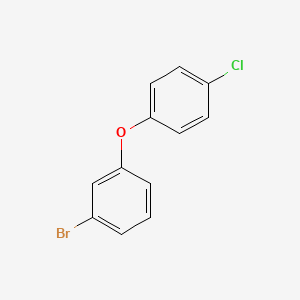
Cobalt borate neodecanoate
Overview
Description
Cobalt borate neodecanoate is a coordination compound where cobalt is complexed with borate and neodecanoate ligands. This compound is typically blue or blue-purple in color and is soluble in organic solvents such as alcohols and ethers . It is known for its stability at room temperature and its high density . This compound finds applications in various fields, including as a catalyst in coatings, polymers, and oxidation reactions .
Preparation Methods
The preparation of cobalt borate neodecanoate involves a multi-step process:
Neutralization Reaction: Neodecanoic acid, propionic acid, valeric acid, stearic acid, rosin, dimethylbenzene, and cobalt hydroxide are mixed to carry out an acid-base neutralization reaction.
Boro-Acylation Reaction: The intermediate product from the neutralization reaction is then reacted with tributyl borate to form this compound.
Chemical Reactions Analysis
Cobalt borate neodecanoate undergoes several types of chemical reactions:
Reduction: It can participate in reduction reactions, often in the presence of specific reducing agents.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common reagents used in these reactions include oxygen for oxidation processes and various organic solvents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cobalt borate neodecanoate has several scientific research applications:
Catalysis: It is widely used as a catalyst in the polymerization of alkyd resins and in oxidation reactions.
Electrocatalysis: The compound is used in the development of electrocatalysts for water oxidation reactions, showing high catalytic activity and stability.
Pigments and Dyes: Due to its blue color, it is used as a pigment in various applications.
Environmental Applications: It has been studied for its potential in removing crystal violet dye from aquatic environments.
Mechanism of Action
The mechanism of action of cobalt borate neodecanoate involves its role as a catalyst. In oxidation reactions, it facilitates the transfer of oxygen to the substrate, thereby accelerating the reaction . The cobalt center in the compound plays a crucial role in the catalytic process, often undergoing redox cycles to mediate the reaction . The borate and neodecanoate ligands help stabilize the cobalt center and enhance its reactivity .
Comparison with Similar Compounds
Cobalt borate neodecanoate can be compared with other cobalt-based compounds such as cobalt neodecanoate and cobalt oxide:
Cobalt Neodecanoate: Similar to this compound, cobalt neodecanoate is used as a siccative in alkyd resins and inks.
Cobalt Oxide: Cobalt oxide is another compound used in catalysis and environmental applications.
Other similar compounds include magnesium borate and iron borate, which also find applications in catalysis and environmental remediation .
Properties
IUPAC Name |
cobalt;7,7-dimethyloctanoate;borate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.BO3.Co/c1-10(2,3)8-6-4-5-7-9(11)12;2-1(3)4;/h4-8H2,1-3H3,(H,11,12);;/q;-3;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIQHAWDALUPSR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].CC(C)(C)CCCCCC(=O)[O-].[Co] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BCoO5-4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | Cobalt, borate neodecanoate complexes | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68457-13-6 | |
| Record name | Cobalt, borate neodecanoate complexes | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt, borate neodecanoate complexes | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278906.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278913.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B3278915.png)






